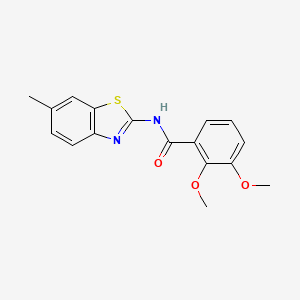

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with two methoxy groups at the 2- and 3-positions of the benzene ring, linked to a 6-methyl-1,3-benzothiazole moiety via an amide bond. This structural motif is significant in medicinal chemistry due to the benzothiazole ring’s role in enhancing binding affinity to biological targets, such as dopamine receptors, and the dimethoxy groups’ electron-donating effects, which influence electronic and steric properties . The compound’s synthesis typically involves coupling substituted benzoyl chlorides with aminobenzothiazoles under controlled conditions, followed by crystallization and spectroscopic validation .

Properties

IUPAC Name |

2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCLMCMSVPECLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

-

Formation of Benzothiazole Ring: : The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions . For instance, 2-aminobenzenethiol can react with 6-methylbenzaldehyde in the presence of hydrochloric acid to form 6-methyl-1,3-benzothiazole.

-

Formation of Benzamide: : The benzamide moiety can be introduced by reacting the benzothiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

-

Substitution: : The dimethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

1.2 Antitubercular Properties

Benzothiazole derivatives are also being investigated for their antitubercular activity. The compound has demonstrated effectiveness against Mycobacterium tuberculosis in vitro, making it a candidate for further development as an antitubercular agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis .

1.3 Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Agricultural Applications

2.1 Pesticide Development

Due to its biological activity, this compound is being explored as a potential pesticide. Its efficacy against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

2.2 Plant Growth Regulation

Research indicates that benzothiazole derivatives may also act as plant growth regulators. They can influence plant growth by modulating hormonal pathways, potentially leading to enhanced crop yields and resistance to environmental stressors .

Materials Science

3.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells .

3.2 Photovoltaic Applications

Recent advancements suggest that incorporating this compound into photovoltaic materials could enhance their efficiency due to its favorable charge transport properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2,3-Dimethoxy-N-(4-Nitrophenyl)Benzamide

- Structure : Retains the 2,3-dimethoxybenzamide core but replaces the benzothiazole with a 4-nitrophenyl group.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing electron density compared to the benzothiazole’s electron-rich nature. This alters solubility and reactivity.

- Crystallography : Exhibits distinct lattice parameters (e.g., a = 5.9479 Å, b = 16.8568 Å) compared to benzothiazole analogs, reflecting differences in packing efficiency due to nitro group interactions .

2-Methoxy-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Benzamide

- Structure : Positions a single methoxy group at the 2-position of the benzamide and attaches the benzothiazole via a phenyl linker.

- This compound (CAS: 313374-12-8) is explored in computational drug design for its balanced lipophilicity .

Benzothiazole-Modified Analogs

3,4-Dimethoxy-N-{[5-({2-[(6-Methyl-1,3-Benzothiazol-2-yl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Oxadiazol-2-yl]Methyl}Benzamide

- Structure : Incorporates an oxadiazole-thioether bridge and 3,4-dimethoxybenzamide.

- Functional Impact : The oxadiazole enhances hydrogen-bonding capacity, while the shifted methoxy groups alter electronic distribution. This derivative shows promise in antimicrobial studies but has lower thermal stability (m.p. ~170°C) compared to the target compound .

N-(6-Methyl-1,3-Benzothiazol-2-yl)-2-Methylsulfanyl-N-(3-Morpholin-4-ylpropyl)Benzamide

- Structure : Replaces dimethoxy groups with a methylsulfanyl group and adds a morpholine-propyl chain.

- Pharmacokinetics : The morpholine group improves water solubility, while the methylsulfanyl moiety increases lipophilicity. This compound (MW: 441.61 g/mol) is investigated for CNS penetration due to its balanced logP .

Pharmacological Analogs and Activity

Dopamine Receptor Ligands

The target compound shares structural homology with (S)-5-Bromo-2,3-Dimethoxy-N-[(1-Ethyl-2-Pyrrolidinyl)Methyl]Benzamide , a high-affinity D2 dopamine receptor antagonist. Key comparisons include:

- Substituent Effects : The bromine atom in the analog enhances receptor binding (Ki < 1 nM) but reduces metabolic stability. The benzothiazole in the target compound may mimic pyrrolidinyl interactions while offering improved resistance to oxidative degradation .

- Biological Data : Analogs like [18F]fallypride (a radiolabeled benzamide) highlight the importance of methoxy positioning for in vivo receptor occupancy, suggesting the 2,3-dimethoxy configuration optimizes target engagement .

Crystal Packing and Thermal Properties

- N-(1,3-Benzothiazol-2-yl)Benzamide Derivatives: Single-crystal XRD reveals that electron-withdrawing groups (e.g., fluoro in 2-BTFBA) reduce unit cell volume (1195.61 ų vs. 1169.13 ų for non-fluoro analogs), correlating with higher melting points (271–272°C for halogenated derivatives) .

- Impact of Methoxy Groups : The 2,3-dimethoxy substitution in the target compound likely disrupts π-π stacking compared to unsubstituted analogs, as seen in CSD entry UYALEN (2,3-dimethoxy-N-p-tolylbenzamide), which forms weaker intermolecular hydrogen bonds .

Tabulated Comparison of Key Compounds

Biological Activity

2,3-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzamide moiety linked to a benzothiazole ring, with methoxy substitutions that enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as butyrylcholinesterase (BChE) and cyclooxygenase (COX), which are involved in neurodegenerative disorders and inflammatory responses, respectively. By inhibiting these enzymes, the compound may help in reducing inflammation and protecting neuronal cells from damage.

- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was tested on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The compound demonstrated significant protective effects against Aβ-induced cytotoxicity, enhancing cell viability compared to untreated controls. This suggests potential applications in Alzheimer's disease treatment.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound in a mouse model of inflammation. Results indicated a marked reduction in inflammatory markers and pain response following administration of the compound. These findings support its potential use as an analgesic and anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with the preparation of the benzothiazole core. A key step is the condensation of 2,3-dimethoxybenzoic acid with 2-amino-6-methylbenzothiazole using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine. Solvent choice (e.g., dimethylformamide or dichloromethane) and temperature control (60–80°C) are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification, while High-Performance Liquid Chromatography (HPLC) assesses purity. Elemental analysis validates stoichiometric ratios of C, H, N, and S .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors associated with diseases like cancer or inflammation. For example, kinase inhibition assays (e.g., EGFR or MAPK) can be performed using fluorescence-based protocols. Cytotoxicity screening against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays provides initial activity data. Parallel testing on non-cancerous cells (e.g., HEK293) evaluates selectivity .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural determination accuracy for this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing parameters such as atomic displacement and occupancy factors. For this compound, high-resolution data (≤1.0 Å) enables precise modeling of methoxy and benzothiazole conformations. Twin refinement (e.g., using HKLF5 format) may resolve twinning artifacts in crystals. Hydrogen bonding networks and π-π stacking interactions are validated via residual density maps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent DMSO concentration) or cell line heterogeneity. To address this:

- Standardize protocols (e.g., fixed DMSO ≤0.1% v/v).

- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Compare structural analogs (e.g., fluoro-substituted derivatives) to isolate substituent effects .

Q. How can molecular docking and dynamics simulations predict interaction mechanisms with biological targets?

- Methodological Answer : Dock the compound into target active sites (e.g., COX-2 or EGFR) using AutoDock Vina, accounting for ligand flexibility. Molecular dynamics (MD) simulations (50–100 ns in explicit solvent) assess stability of binding poses. Key interactions (e.g., hydrogen bonds with Thr830 in EGFR or hydrophobic contacts with benzothiazole) are quantified via RMSD and MM-PBSA calculations. Validate predictions with mutagenesis studies .

Q. What synthetic modifications enhance solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., -OH or -SO₃H) at the 4-position of the benzamide ring via electrophilic substitution. Alternatively, synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo. Maintain the benzothiazole core, as substitutions here often reduce activity. Solubility is quantified via shake-flask method, and bioactivity tested in parallel .

Data Analysis and Experimental Design

Q. How do substituent variations on the benzothiazole ring influence biological activity?

- Methodological Answer : Systematic SAR studies compare derivatives with substituents like -F, -CH₃, or -Br at the 6-position. For example, fluorination (as in N-(4-fluoro-1,3-benzothiazol-2-yl) analogs) enhances metabolic stability and binding affinity. Methyl groups improve lipophilicity, aiding membrane penetration. Activity trends are analyzed via IC₅₀ values and computational descriptors (e.g., LogP, polar surface area) .

Q. What computational methods validate reaction mechanisms for key synthetic steps?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during amide bond formation. Solvent effects are incorporated using the SMD continuum model. IRC (Intrinsic Reaction Coordinate) analysis confirms reaction pathways. Compare computed activation energies with experimental yields to identify rate-limiting steps .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.